Methyl 3-bromo-8-iodo-1-naphthoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8BrIO2 |
|---|---|
Molecular Weight |
391.00 g/mol |
IUPAC Name |
methyl 3-bromo-8-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8BrIO2/c1-16-12(15)9-6-8(13)5-7-3-2-4-10(14)11(7)9/h2-6H,1H3 |
InChI Key |
JSFWOBWGHZADBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)C=CC=C2I |
Origin of Product |
United States |
Significance of Naphthalene Core Structures in Chemical Research and Development
The naphthalene (B1677914) core, a bicyclic aromatic hydrocarbon, is a fundamental scaffold in a vast array of chemical compounds with significant applications across multiple scientific disciplines. nih.govbohrium.com Its rigid and planar structure, combined with its extended π-electron system, provides a unique platform for the design of molecules with specific electronic, optical, and biological properties. nih.govbohrium.com In medicinal chemistry, naphthalene derivatives are integral to numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netthieme-connect.commdpi.com The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. researchgate.net
Beyond pharmaceuticals, naphthalene-based structures are crucial in materials science. They are employed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices due to their favorable charge-transport properties. nih.govbohrium.com The modular nature of the naphthalene system allows for the synthesis of a diverse range of compounds with tailored electronic characteristics. oup.com The exploration of novel synthetic methodologies to access polysubstituted naphthalenes continues to be an active area of research, driven by the ever-expanding applications of these versatile molecules. nih.govresearchgate.net
Synthetic Challenges and Opportunities in Regioselective Polyhalogenation of Aromatic Systems
The synthesis of polyhalogenated aromatic compounds, where multiple halogen atoms are introduced at specific positions on an aromatic ring, presents a formidable challenge in organic chemistry. bohrium.comrsc.org Achieving regioselectivity—the ability to control the exact placement of each halogen—is often difficult due to the similar reactivity of various positions on the aromatic core. nih.govbohrium.com Traditional electrophilic aromatic substitution reactions frequently yield mixtures of isomers, necessitating complex purification procedures. nih.gov
However, the development of modern synthetic methods has created new opportunities to overcome these challenges. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have proven to be powerful tools for the site-selective functionalization of polyhalogenated arenes. bohrium.comresearchgate.net These methods often rely on the differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Br), allowing for sequential and controlled introduction of different substituents. nih.gov Furthermore, the use of directing groups and the exploration of novel catalytic systems continue to expand the synthetic chemist's toolbox for accessing complex polyhalogenated molecules with high precision. researchgate.netnih.gov The ability to synthesize these compounds regioselectively is crucial for establishing clear structure-activity relationships and for the rational design of new functional molecules. sci-hub.st
Contextualizing Methyl 3 Bromo 8 Iodo 1 Naphthoate Within Halogenated Naphthoate Chemistry
Multi-Step Synthetic Pathways for Dual Halogenation on Naphthalene Scaffolds
The construction of dihalogenated naphthalenes, particularly those with different halogens at specific positions like the 3- and 8-positions, typically requires a multi-step approach. Direct dual halogenation is often unselective; therefore, sequential introduction of the halogens, coupled with esterification, is a more controlled and effective strategy.
Sequential Halogenation and Esterification Methodologies
The synthesis of a molecule like this compound would logically proceed through the formation of a dihalogenated naphthoic acid, followed by esterification. The order of halogen introduction is critical and is determined by the directing effects of the substituents present on the naphthalene ring at each stage.
One plausible synthetic route could begin with a suitably substituted naphthalene precursor, introducing one halogen, then the second, followed by the carboxyl group or ester. For instance, starting with a precursor that allows for the regioselective introduction of a bromine atom at the 3-position, followed by a directed iodination at the 8-position, is a common strategy. The final step would be the esterification of the resulting naphthoic acid. Standard esterification conditions, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid), are typically effective. diva-portal.org
Alternatively, a strategy involving a Finkelstein reaction on a bromo-substituted precursor could be employed to introduce the iodine atom. For example, Methyl 6-bromo-2-naphthoate can undergo an aromatic Finkelstein reaction to yield the corresponding iodo-naphthoate. chemicalbook.com This highlights the potential for halogen exchange reactions in the late stages of the synthesis to install the desired halogen pattern.
Precursor Synthesis: Halogenated Naphthoic Acids (e.g., 8-iodo-1-naphthoic acid, 3-bromo-1-naphthoic acid)
The synthesis of halogenated naphthoic acids is a fundamental step in accessing polyhalogenated naphthalene derivatives.
8-Iodo-1-naphthoic acid can be synthesized from 1,8-naphthalic anhydride (B1165640). The process involves the mercuration of the anhydride to form anhydro-8-hydroxymercuri-1-naphthoic acid, which is then subjected to iodination to yield the final product. This method provides a reliable route to the 8-iodo substituted precursor.
8-Bromo-1-naphthoic acid is another crucial precursor. One established method for its synthesis involves the treatment of anhydro-8-hydroxymercuri-1-naphthoic acid with bromine and sodium bromide in an acetic acid solution. chemicalbook.com This compound can also serve as a starting material for producing 1-bromo-8-iodonaphthalene (B1280078) through halodecarboxylation methods. acs.orgacs.org
3-Bromo-1-naphthoic acid can be prepared from 3-bromo-1-naphthalenemethanol through oxidation. The synthesis of the starting alcohol itself involves the reduction of the corresponding carboxylic acid ester. chemicalbook.com The synthesis of related bromo-naphthoic acids, such as 6-bromo-2-naphthoic acid, is also well-documented and often serves as a model for these types of transformations.
| Precursor | Synthesis Method | Starting Material | Key Reagents |
| 8-Iodo-1-naphthoic acid | Mercuration followed by iodination | 1,8-Naphthalic anhydride | Mercury compound, Iodine |
| 8-Bromo-1-naphthoic acid | Halogenation of mercurated intermediate | anhydro-8-hydroxymercuri-1-naphthoic acid | Bromine, Sodium Bromide, Acetic Acid |
| 3-Bromo-1-naphthoic acid | Oxidation of corresponding alcohol | 3-Bromo-1-naphthalenemethanol | Oxidizing agent |
Transition Metal-Catalyzed Cross-Coupling for Directed Functionalization
Transition metal catalysis offers powerful tools for the selective functionalization of polyhalogenated naphthalenes. The differential reactivity of carbon-halogen bonds and the development of regioselective C-H activation methods are central to these strategies.
Chemoselective Cross-Coupling Leveraging Differential Halogen Reactivity (e.g., C-Br vs. C-I)
In a molecule containing both bromine and iodine atoms, such as the target this compound, the carbon-iodine (C-I) bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond. This difference in reactivity allows for chemoselective functionalization.
For example, in Suzuki-Miyaura or Sonogashira coupling reactions catalyzed by palladium, the C-I bond can be selectively coupled with a boronic acid or a terminal alkyne, leaving the C-Br bond intact for subsequent transformations. This principle has been demonstrated in the regioselective modification of 1,7-dibromonaphthalene, where transition metal-catalyzed cross-coupling reactions predominantly occur at the less sterically hindered position. nih.gov This selective functionalization is a cornerstone for the stepwise elaboration of complex molecules from polyhalogenated platforms. nih.gov
Palladium- and Ruthenium-Mediated Annulation and Functionalization Reactions
Palladium and ruthenium catalysts are widely used for the functionalization of naphthalene scaffolds, including annulation reactions to build fused ring systems and direct C-H functionalization.
Palladium-catalyzed reactions are versatile for C-H arylation, alkenylation, and halogenation of naphthalenes. researchgate.netbohrium.com Directing groups can be employed to achieve high regioselectivity, for instance, at the C8 position. bohrium.com Palladium catalysis also enables dearomative difunctionalization of naphthalenes, providing access to spirocyclic structures. rsc.orgnih.gov Furthermore, palladium-catalyzed cascade reactions can form multiple C-C bonds in a single operation, allowing for the efficient synthesis of complex polycyclic systems from simple naphthalene precursors. beilstein-journals.orgbohrium.com
Ruthenium-catalyzed reactions are also prominent, particularly for C-H activation and annulation. nih.gov Ruthenium(II) catalysts can mediate the annulation of vinylnaphthols with alkynes to create spiro-pentacyclic naphthalenones. nih.gov Additionally, ruthenium-catalyzed hydroarylation reactions are an effective strategy for synthesizing alkylated arenes. rsc.org Recent developments have shown that ruthenium can catalyze three-component reactions involving naphthalenes, olefins, and alkyl bromides for remote C-H functionalization. rsc.org
| Catalyst | Reaction Type | Application on Naphthalene Scaffolds |
| Palladium | Cross-Coupling, C-H Functionalization, Annulation | Selective arylation, dearomatization, synthesis of spirocycles and polycyclic systems. researchgate.netbohrium.comrsc.orgnih.govbeilstein-journals.orgbohrium.com |
| Ruthenium | C-H Activation, Annulation, Hydroarylation | Synthesis of spiro-compounds, alkylated naphthalenes, multi-component functionalization. nih.govrsc.orgrsc.orgresearchgate.net |
Regioselective Functionalization Strategies for Naphthalene Carboxylate Systems
Achieving regioselectivity in the functionalization of naphthalene derivatives is a significant synthetic challenge, often addressed through C-H activation strategies guided by directing groups. nih.govresearchgate.netresearchgate.net The carboxylate or ester group in naphthalene carboxylate systems can itself act as a directing group, or other directing groups can be employed to control the position of incoming substituents.
The development of methods for regioselective functionalization allows for the introduction of various groups at specific positions of the naphthalene ring, which is traditionally difficult to control through classical electrophilic aromatic substitution. nih.govresearchgate.netresearchgate.net For example, palladium-catalyzed C-H activation has been used for the regioselective halogenation of 1-naphthaldehydes at either the C2 or C8 position, depending on the reaction conditions and the use of an imine intermediate. bohrium.com Similarly, remote C5-selective functionalization of naphthalene has been achieved using a ruthenium-catalyzed δ-bond activation strategy. acs.org These advanced methods provide a powerful toolbox for the precise synthesis of polysubstituted naphthalene derivatives. rsc.orgresearchgate.net
Directed C-H Activation in Naphthalenes Bearing Ester Groups
The functionalization of inert C-H bonds is a cornerstone of modern synthesis, valued for its atom and step economy. rsc.org In the context of naphthalene derivatives, the ester group has proven to be an effective, albeit weakly coordinating, directing group for transition-metal-catalyzed C-H activation. researchgate.netacs.org This strategy allows for the regioselective introduction of substituents at positions ortho or peri to the directing group.
Research has demonstrated that the carbonyl moiety of an ester can chelate to a metal center, facilitating the activation of a nearby C-H bond. anr.fr Palladium and rhodium are common catalysts for these transformations. researchgate.netanr.fr For instance, the palladium-catalyzed halogenation of 1-naphthaldehydes can be selectively directed to either the C2 (ortho) or C8 (peri) position by carefully tuning the reaction conditions. anr.fr Similarly, Rh(III)-catalyzed reactions have been successfully employed for the C-H naphthylation of aryl esters, showcasing the utility of the ester as a directing group to form complex naphthalene-substituted aromatics. researchgate.net
The directing group can not only enable selective functionalization but also participate in cascade reactions. In one Rh(III)-catalyzed approach, an imidate group, which directs C-H naphthylation, is subsequently transformed into an ester group in the final product. rsc.org This provides a versatile handle for further synthetic modifications, highlighting the strategic advantage of using such directing groups in the synthesis of complex molecules. rsc.org
Table 1: Examples of Directed C-H Activation in Naphthalene Derivatives
| Directing Group | Catalyst System | Position Functionalized | Reaction Type | Reference |
|---|---|---|---|---|
| Ester/Carboxaldehyde | Palladium (Pd) | C2 or C8 | Halogenation | anr.fr |
| Ester | Rhodium (Rh) | ortho-position | Olefination | researchgate.net |
| Imidate (transforms to Ester) | Rhodium (Rh) | ortho-position | Naphthylation | rsc.org |
| Picolinamide | Copper (Cu) | C2 | Azolation | researchgate.net |
Influence of Remote Substituents on Halogenation Selectivity
Achieving regioselectivity in positions distant from an existing functional group is a significant synthetic challenge. researchgate.net In the halogenation of naphthalenes, the substitution pattern is governed by a combination of steric and electronic factors, and the presence of a remote substituent can profoundly influence where a halogen is introduced.
A systematic study on 1,8-disubstituted naphthalenes demonstrated that increasing the steric bulk of substituents at the peri-positions (C1 and C8) leads to significant distortion of the naphthalene ring. mdpi.com For example, 1,8-bis(bromomethyl)naphthalene (B51720) exhibits a vertical distortion that disrupts the ring's coplanarity. mdpi.com This strain can activate the molecule for subsequent reactions or alter the selectivity of electrophilic attack by making certain positions more accessible or reactive than others. Catalytic hydrogenation studies showed that a distorted naphthalene derivative was more reactive than its less-strained counterparts, suggesting that steric repulsion can be harnessed to control reactivity. mdpi.com
Furthermore, the choice of halogenating agent and reaction medium can dramatically alter the distribution of products. The direct bromination of naphthalene often leads to a mixture of 1,4-, 1,5-, and 1,8-dibromonaphthalenes. mdpi.com However, the use of structured solid catalysts, such as zeolites, can enhance para-selectivity in the halogenation of aromatic compounds by imposing steric constraints within their porous structures. mdpi.comcardiff.ac.uk For instance, bromination of toluene (B28343) over zeolite NaY can yield the para-product with 98% selectivity. cardiff.ac.uk Mechanistic studies on the halogenation of naphthalene with a manganese compound, mimicking chloroperoxidase, suggest a mechanism involving an initial electron transfer from the naphthalene to the catalyst, followed by halide attachment, indicating that electronic interactions are also critical in determining the reaction's outcome. rsc.org
Table 2: Factors Influencing Halogenation Selectivity on Naphthalene
| Factor | Observation | Mechanism/Reason | Reference |
|---|---|---|---|
| Steric Bulk at C1/C8 | Increased steric repulsion distorts the naphthalene ring, altering reactivity. | Distortion of π-system, enhanced strain. | mdpi.com |
| Solid Catalysts (Zeolites) | Enhances selectivity for specific isomers (e.g., para-isomers). | Shape-selectivity due to confinement within catalyst pores. | mdpi.comcardiff.ac.uk |
| Catalyst System | A Mn-based model catalyst proceeds via an electron-transfer mechanism. | Formation of a naphthalene radical cation intermediate. | rsc.org |
| Solvent | Changing the solvent (e.g., from DCM to n-hexane) alters product ratios in dibromination. | Solvent can participate in side reactions or affect reaction equilibrium. | mdpi.com |
Alternative Synthetic Routes and Methodological Advancements
Beyond C-H activation, the field of organic synthesis is continually evolving, with new methodologies offering more sustainable and efficient pathways to complex molecules like halogenated naphthoates. Mechanochemistry and flow chemistry provide powerful alternatives to traditional batch processing, while innovative molecular rearrangements and cyclizations enable the construction of the naphthalene core from simpler precursors.
Mechanochemical and Flow Chemistry Applications for Halogenated Aromatics
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable alternative to conventional solution-based synthesis. researchgate.net By minimizing or eliminating the need for bulk solvents, mechanochemical methods, often performed in a ball mill, can reduce waste, shorten reaction times, and sometimes lead to different product selectivities compared to solution-phase reactions. researchgate.netscholaris.ca This approach has been successfully applied to nucleophilic aromatic substitution (SNAr) on aryl fluorides, where using Al₂O₃ as a milling auxiliary facilitated the reaction in high yields without any base. rsc.org Mechanochemistry has also been used for hydrogenation and dehalogenation of aryl halides, demonstrating its versatility in modifying halogenated aromatic compounds. scholaris.ca
Flow chemistry, where reactants are continuously pumped through a reactor, offers advantages in terms of safety, scalability, and process control. science.gov While less common for the direct synthesis of complex halogenated aromatics from scratch, it has been used in related applications. For example, flow reactors have been employed for the decomposition of halogenated aromatic pollutants under electron beam irradiation, showcasing the technology's potential for handling such compounds. science.gov The combination of photochemistry with mechanochemistry ("photomechanochemistry") is a nascent field that leverages mechanical grinding to improve the efficiency of light-induced reactions, which could be applied to the synthesis of light-sensitive halogenated compounds. beilstein-journals.org
Table 3: Advanced Methodologies for Halogenated Aromatics
| Methodology | Principle | Application Example | Advantages | Reference |
|---|---|---|---|---|
| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions. | Nucleophilic aromatic substitution (SNAr) of aryl fluorides. | Solvent-free, faster reactions, high yields. | researchgate.netrsc.org |
| Flow Chemistry | Continuous pumping of reagents through a reactor. | Decomposition of chlorobenzene. | Enhanced safety, scalability, precise control. | science.gov |
| Photomechanochemistry | Combining light irradiation with mechanical grinding. | Enhanced mixing and surface exposure for photochemical reactions. | Improved efficiency and yields over photochemistry alone. | beilstein-journals.org |
Innovative Rearrangements and Cyclization Approaches in Naphthoate Synthesis
Constructing the naphthalene ring system through cyclization or rearrangement reactions offers a powerful strategy for controlling substituent placement from the outset. These methods often build the aromatic core from acyclic or simpler cyclic precursors, providing access to substitution patterns that are difficult to achieve through functionalization of the pre-formed naphthalene ring.
One elegant approach involves the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This 6-endo-dig cyclization, triggered by electrophiles like I₂, Br₂, or ICl, proceeds under mild conditions to regioselectively produce a wide variety of polysubstituted naphthalenes. nih.gov Another innovative method is the synthesis of 1,2,3,4-tetrasubstituted naphthalene derivatives through the selenium-mediated cyclization and rearrangement of β-keto ester substituted stilbenes. researchgate.net
Ring expansion strategies also provide a novel entry to the naphthalene skeleton. Researchers have developed a two-step ring expansion of 1-indanones to afford functionalized 2-chloro- or 2-bromo-1-naphthols, which are versatile intermediates for more complex naphthalenes. researchgate.net Furthermore, the vast field of alkyne annulation in one-pot reactions is a rich source of strategies for building polycyclic scaffolds, including naphthalenes, with high efficiency and structural diversity. nih.gov These methods often employ transition metal catalysts (e.g., gold, platinum, rhodium) to orchestrate complex cascade reactions, forming multiple bonds and rings in a single operation. nih.gov
Table 4: Novel Cyclization and Rearrangement Routes to Naphthalenes
| Strategy | Precursors | Key Transformation | Products | Reference |
|---|---|---|---|---|
| Electrophilic Cyclization | Arene-containing propargylic alcohols | 6-endo-dig cyclization with I₂, Br₂, etc. | Polysubstituted naphthalenes | nih.gov |
| Rearrangement/Cyclization | β-keto ester substituted stilbenes | Selenium-mediated cyclization and rearrangement. | 1,2,3,4-Tetrasubstituted naphthalenes | researchgate.net |
| Ring Expansion | 1-Indanones | Two-step expansion. | 2-Halo-1-naphthols | researchgate.net |
| Alkyne Annulation | Various alkynes and coupling partners | Transition metal-catalyzed cascade reactions. | Polycyclic fused scaffolds | nih.gov |
Mentioned Compounds
Reaction Kinetics and Thermodynamic Considerations in Polyhalogenation
The presence of multiple halogens on a naphthalene ring introduces a complex interplay of electronic and steric effects that govern the kinetics and thermodynamics of further substitution reactions. The nature and position of these halogens can either activate or deactivate the ring towards electrophilic attack and direct incoming substituents to specific positions.
Electrophilic Aromatic Substitution: Influence of Halogen Substituents on Orientation
In electrophilic aromatic substitution (EAS) reactions, halogen substituents on an aromatic ring are generally deactivating yet ortho-, para-directing. wou.edudalalinstitute.commsu.edulibretexts.orglkouniv.ac.in This is due to the competing inductive and resonance effects. The high electronegativity of halogens withdraws electron density from the ring through the sigma bond (inductive effect), making the ring less reactive towards electrophiles compared to benzene (B151609). dalalinstitute.comlibretexts.orglkouniv.ac.in However, the lone pairs on the halogen can be donated to the pi-system of the ring (resonance effect), which stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. dalalinstitute.comlibretexts.org This resonance stabilization is not possible for meta attack. libretexts.org
For naphthalene, electrophilic attack generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the resulting carbocation intermediate is more stable, with the positive charge delocalized over a larger portion of the ring while preserving one intact benzene ring. uomustansiriyah.edu.iq
In the case of "this compound," the naphthalene ring is substituted with two different halogens and a methyl ester group.
Bromine at C3: This is a deactivating, ortho-, para-directing group. It will direct incoming electrophiles to the C2, C4, and C1 (para-like) positions.
Iodine at C8: This is also a deactivating, ortho-, para-directing group. It will direct incoming electrophiles to the C7 (ortho) and C5 (para) positions.
Methyl ester at C1 (-COOCH₃): This is a deactivating and meta-directing group. It will direct incoming electrophiles to the C3, C6, and C8 positions.
The final orientation of substitution will be determined by the combined influence of these three substituents. The directing effects can either reinforce or oppose each other. wou.edu For instance, the deactivating nature of all three substituents makes further electrophilic substitution on "this compound" challenging.
Radical and Anion-Abstraction Catalysis in Halogenated Aromatic Transformations
Beyond classical electrophilic substitutions, reactions involving halogenated aromatic compounds can proceed through radical or anion-abstraction pathways, often facilitated by catalysts.
Radical halogenation can be initiated by light, heat, or radical initiators. rsc.org For instance, visible-light-mediated photoredox catalysis can generate halogen radicals from sources like N-halosuccinimides, which can then participate in aromatic substitution reactions. rsc.orgresearchgate.net These methods often operate under milder conditions than traditional methods. rsc.org In the context of polyhalogenated naphthalenes, these radical pathways could lead to different regioselectivity compared to ionic mechanisms. The formation of aryl radicals from aryl halides can also be achieved through photoinduced electron transfer (PET). researchgate.net
Anion-abstraction catalysis is a powerful strategy for activating substrates in various transformations. nih.govbeilstein-journals.org In this approach, a catalyst, often a hydrogen-bond donor like a thiourea (B124793) or squaramide derivative, binds to an anion, facilitating the formation of a reactive cation. nih.govbeilstein-journals.orgnih.gov This is particularly relevant for reactions involving the cleavage of a carbon-halogen bond. The catalyst can stabilize the leaving halide anion, thereby promoting the reaction. beilstein-journals.org For a molecule like "this compound," anion-abstraction could potentially be used to selectively activate one of the carbon-halogen bonds for subsequent nucleophilic substitution. The mechanism can involve the cooperative action of multiple catalyst molecules. nih.govnih.gov
Computational Investigations of Reaction Mechanisms and Selectivity
Computational chemistry provides invaluable tools for elucidating the complex reaction mechanisms of polyhalogenated aromatic compounds. Methods like Density Functional Theory (DFT) and other quantum chemical approaches can be used to model reaction pathways, analyze transition states, and predict selectivity.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the structures and energies of molecules, including transition states and intermediates in chemical reactions. researchgate.netdoi.org By calculating the potential energy surface, DFT can help identify the most likely reaction pathway and determine the activation energy, which is crucial for understanding reaction kinetics. researchgate.netresearchgate.net
For reactions involving halogenated naphthoates, DFT calculations can be employed to:
Analyze Transition States: The geometry and energy of transition states for different possible reaction pathways (e.g., ortho, meta, para attack in EAS) can be calculated. The pathway with the lowest energy transition state is generally the most favored. researchgate.netrsc.org
Evaluate Intermediates: The stability of intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution or arenium ions in electrophilic aromatic substitution, can be assessed. scirp.org More stable intermediates typically correspond to faster reaction rates.
Study Catalytic Cycles: In catalyzed reactions, DFT can model the interaction of the substrate with the catalyst, helping to understand the mechanism of activation, such as in anion-abstraction catalysis. nih.gov
DFT studies have been successfully applied to understand haptotropic rearrangements in naphthalene complexes and to predict the direction and selectivity of metallation reactions. researchgate.net The choice of functional and basis set is critical for obtaining accurate results. nih.govnih.gov
Quantum Chemical (QC) Predictions of Regioselectivity and Reactivity (e.g., HOMO/13C NMR)
Quantum chemical (QC) methods offer a range of tools to predict the regioselectivity and reactivity of molecules like "this compound".
Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. In electrophilic aromatic substitution, the region of the molecule with the highest HOMO density is often the most susceptible to attack by an electrophile. amazonaws.com Visual inspection of the HOMO can often rationalize the observed regioselectivity. amazonaws.com
Calculated Spectroscopic Data: Quantum chemical calculations can predict spectroscopic properties like 13C NMR chemical shifts. znaturforsch.com These predicted shifts can be correlated with electron density at different carbon atoms, providing another way to estimate reactivity towards electrophiles or nucleophiles.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can be a useful predictor of where a reaction is likely to occur.
RegioSQM: This is a semiempirical quantum mechanical method that predicts the regioselectivity of electrophilic aromatic substitution by calculating the free energies of protonated intermediates. amazonaws.com This method has shown high accuracy in predicting the outcomes of halogenation reactions. amazonaws.com
These computational approaches have proven valuable in predicting the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions on various aromatic systems, including polyhalogenated compounds. researchgate.netdiva-portal.orgbeilstein-journals.org
Stereochemical Aspects and Conformational Analysis of Substituted Naphthoates
The introduction of substituents onto the naphthalene ring system can lead to interesting stereochemical features and conformational preferences.
Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For "this compound," rotation around the C1-C(O)OCH₃ bond is a key conformational variable. The orientation of the methoxycarbonyl group relative to the naphthalene plane can be influenced by steric interactions with the adjacent 8-iodo substituent.
Computational methods, including DFT, can be used to calculate the energies of different conformers and identify the most stable (lowest energy) conformation. researchgate.net The preferred conformation can have a significant impact on the molecule's reactivity and its spectroscopic properties. For example, studies on substituted aryl naphthoates have used NMR spectroscopy in conjunction with computational analysis to determine the preferred orientation of the aroyl moieties. znaturforsch.com
Stereochemistry becomes particularly important when chiral centers are present or when the molecule exhibits atropisomerism. While "this compound" itself is not chiral, reactions involving this substrate could potentially lead to chiral products, especially in asymmetric catalysis. The stereochemistry of related substituted tetralins and their naphthoic acid precursors has been a subject of study. nih.gov Furthermore, the absolute stereochemistry of molecules containing naphthoate chromophores can be determined using techniques like exciton-coupled circular dichroism. nih.gov
Advanced Spectroscopic and Analytical Characterization of Methyl 3 Bromo 8 Iodo 1 Naphthoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the unambiguous structural assignment of isomers. In the case of Methyl 3-bromo-8-iodo-1-naphthoate, ¹H and ¹³C NMR spectroscopy would provide definitive confirmation of the substitution pattern on the naphthalene (B1677914) ring.
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the naphthalene core. The chemical shifts (δ) and coupling constants (J) of these protons are influenced by the electronic effects of the three substituents: the electron-withdrawing methyl ester (-COOCH₃), bromo (-Br), and iodo (-I) groups.
The proton at the C2 position, being ortho to both the ester and the bromine atom, would likely be the most downfield-shifted aromatic proton. The proton at C4, situated between the bromine and an adjacent proton, will appear as a doublet. The proton at C7, positioned peri to the bulky iodine atom at C8, would experience significant steric compression, leading to a notable downfield shift. The protons at C5 and C6 would exhibit chemical shifts typical of a naphthalene system, influenced by the adjacent substituents. The methyl group of the ester would appear as a sharp singlet in the upfield region (around 3.9-4.0 ppm). doi.orgrsc.orgrsc.org
Distinguishing this compound from its isomers, such as Methyl 6-bromo-2-naphthoate, would be straightforward. sigmaaldrich.com The distinct pattern of splitting and the unique chemical shifts caused by the specific arrangement of substituents allow for clear differentiation. oup.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would further confirm the connectivity between protons and carbons, solidifying the structural assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on analogous substituted naphthalenes. doi.orgrsc.orgrsc.org
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.5 - 8.7 | s (singlet) |
| H-4 | 8.2 - 8.4 | d (doublet) |
| H-5 | 7.8 - 8.0 | d (doublet) |
| H-6 | 7.4 - 7.6 | t (triplet) |
| H-7 | 8.0 - 8.2 | d (doublet) |
| OCH₃ | 3.9 - 4.1 | s (singlet) |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₈BrIO₂), the molecular weight is 405.88 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 406. A key feature would be the isotopic pattern of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in an [M+2]⁺ peak at m/z 408 with an intensity almost equal to the molecular ion peak. google.com
The fragmentation pattern would be characteristic of an aromatic ester. Common fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at [M-31]⁺, and the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at [M-59]⁺. Cleavage of the carbon-halogen bonds would also occur, leading to peaks corresponding to the loss of iodine ([M-127]⁺) and bromine ([M-79/81]⁺). The analysis of these fragments helps to piece together the structure of the parent molecule. google.comclemson.edu
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Predicted m/z values based on common fragmentation pathways for aromatic esters and halogenated compounds. google.comclemson.edu
| Fragment | Description | Predicted m/z |
| [C₁₂H₈BrIO₂]⁺ | Molecular Ion [M]⁺ | 406 / 408 |
| [C₁₁H₈BrIO]⁺ | Loss of Methoxy (-OCH₃) | 375 / 377 |
| [C₁₁H₅BrIO]⁺ | Loss of Methoxycarbonyl (-COOCH₃) | 347 / 349 |
| [C₁₂H₈BrO₂]⁺ | Loss of Iodine (-I) | 279 / 281 |
| [C₁₂H₈IO₂]⁺ | Loss of Bromine (-Br) | 327 |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Electronic Structure
Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the photophysical properties and electronic structure of a molecule. The naphthalene core is inherently fluorescent, and its properties are modulated by the attached substituents.
The UV-Vis absorption spectrum of this compound in a solvent like acetonitrile (B52724) is expected to exhibit strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the naphthalene ring system. sci-hub.se The presence of the electron-withdrawing bromo, iodo, and ester groups is expected to cause a red-shift (bathochromic shift) in the absorption maxima (λ_max) compared to unsubstituted methyl 1-naphthoate. acs.org
Naphthalene derivatives are often fluorescent. sci-hub.seacs.org Upon excitation at an appropriate wavelength, this compound would likely exhibit fluorescence emission. However, the presence of heavy atoms like bromine and particularly iodine can significantly influence the emission properties. The heavy atom effect can promote intersystem crossing from the excited singlet state to the triplet state, which may quench fluorescence and potentially lead to phosphorescence. Therefore, the fluorescence quantum yield might be lower compared to non-halogenated analogs.
Table 3: Predicted Photophysical Properties for this compound Predicted properties based on studies of similar halogenated naphthalene derivatives. sci-hub.seacs.org
| Property | Predicted Value / Observation |
| Absorption Maxima (λ_abs) | ~300-350 nm |
| Molar Absorptivity (ε) | High (10³ - 10⁴ M⁻¹cm⁻¹) |
| Emission Maxima (λ_em) | Expected in the violet-blue region (~380-450 nm) |
| Fluorescence Quantum Yield (Φ_F) | Moderate to Low (due to heavy atom effect) |
Chromatographic Techniques for Purity Assessment and Isolation of Halogenated Naphthoates (e.g., GC-MS, HPLC)
Chromatographic methods are essential for the separation, purification, and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for analyzing halogenated naphthoates.
HPLC would be the primary method for assessing the purity of a sample of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of acetonitrile and water, would effectively separate the target compound from starting materials, reagents, and potential isomeric byproducts. oup.com The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area from a UV detector would allow for quantification of its purity against a reference standard. science.govresearchgate.net
GC-MS provides a powerful combination of separation and identification. The compound's volatility should allow for analysis by GC, where it would be separated from other volatile components of a mixture based on its boiling point and interactions with the column's stationary phase. The gas chromatograph is coupled directly to a mass spectrometer, which provides a mass spectrum for the eluting peak, confirming the identity of the compound by its molecular weight and fragmentation pattern, as described in section 4.2. chemrxiv.org This technique is invaluable for identifying trace impurities that might co-elute in an HPLC analysis.
Research Applications of Methyl 3 Bromo 8 Iodo 1 Naphthoate As a Chemical Intermediate
Role in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles
The unique substitution pattern of Methyl 3-bromo-8-iodo-1-naphthoate, particularly its parent acid, 8-bromo-1-naphthoic acid, makes it an important precursor in the synthesis of complex, multi-ring systems. Researchers have utilized this scaffold in palladium-catalyzed cascade reactions to construct extended π-systems and heteroatom-containing polycycles. polyu.edu.hk
A notable application involves a three-component reaction using a palladium/norbornene cooperative catalysis system. researchgate.netacs.org In this process, a compound like 8-bromo-1-naphthoic acid reacts with other building blocks, such as 4-iodoisoquinolin-1(2H)-ones, to create intricate fused heterocyclic structures. researchgate.netacs.org Specifically, this method has been used to afford hepta[1,2-c]isoquinolinones, which are heptagon-embedded aromatic compounds. researchgate.netacs.orgresearchgate.net The reaction proceeds through a cascade involving C-H activation and decarboxylative coupling, where norbornene acts as a temporary scaffold to facilitate the formation of the complex architecture. researchgate.netacs.org This strategy provides a one-step approach to non-planar aromatic heptagons, which are of interest for applications in materials science. polyu.edu.hk The regioselectivity of these transformations is a key advantage, allowing for the precise construction of previously difficult-to-access molecular topologies. polyu.edu.hkresearchgate.net
The ability to build these polycyclic systems is significant as such core motifs are fundamental to the development of organic materials and nanomaterials, governing their physical and electronic properties. polyu.edu.hk
Precursor in the Development of Functional Materials and Scaffolds
The di-halogenated naphthalene (B1677914) core of this compound provides a robust platform for constructing larger, functional molecules intended for materials science applications. The bromo and iodo groups serve as handles for further chemical elaboration through various cross-coupling reactions, enabling the synthesis of tailored molecular architectures.
The rigid framework of the naphthalene ring system, combined with the specific placement of reactive halogen sites, makes this compound an excellent starting point for novel molecular architectures. Its utility has been demonstrated in the synthesis of non-planar, rigid structures through palladium-catalyzed cascade reactions. researchgate.netacs.org
In these syntheses, norbornene is often used as a transient linker or building block, which, after facilitating the desired bond formations, can be removed. researchgate.netacs.org This approach, involving palladium/norbornene (Pd/NBE)-catalyzed C-H activation and decarboxylative coupling, allows for the construction of unique molecular shapes that are otherwise challenging to synthesize. researchgate.net The resulting fused phenanthridinones and hepta[1,2-c]isoquinolinones are examples of such rigid, non-planar architectures. acs.org These complex structures are of significant interest in supramolecular chemistry and materials science, where molecular shape and rigidity dictate packing in the solid state and influence material properties. researchgate.net The ability to introduce boronic ester substituents is another route to novel architectures with unique functions. science.gov
| Reaction Type | Key Reagents | Resulting Architecture | Significance |
| Pd/NBE Catalyzed Cascade Cyclization | 4-iodoisoquinolin-1(2H)-ones, Pd(OAc)₂, Norbornene | Fused Hepta[1,2-c]isoquinolinones | Access to non-planar, heptagon-embedded polycyclic heterocycles. researchgate.netacs.org |
| Palladium-Catalyzed π-Extension | Aryl halides, Norbornadiene | Extended Polycyclic Aromatic Hydrocarbons | One-pot synthesis of complex PAHs with regioselective control. polyu.edu.hk |
Investigations into Structure-Reactivity Relationships in Organic Transformations
The presence of two different halogen atoms at distinct positions on the naphthalene ring of this compound is central to its utility in selective organic synthesis. The difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a well-established principle that chemists exploit for sequential functionalization.
In transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the C-I bond is significantly more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) than the C-Br bond. researchgate.net This differential reactivity allows for the selective reaction at the C8 position (iodo) while leaving the C3 position (bromo) intact for a subsequent, different transformation under more forcing conditions. This hierarchical reactivity enables the programmed, one-pot synthesis of highly substituted, unsymmetrical naphthalene derivatives.
Green Chemistry Approaches in the Synthesis of Halogenated Naphthoate Esters
Principles of Sustainable Synthesis Applied to Halogenated Aromatics
The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for designing safer and more sustainable chemical processes. acs.orgorganic-chemistry.org The application of these principles is paramount in the synthesis of halogenated aromatics, a class of compounds whose traditional production methods can be environmentally taxing. royalsocietypublishing.orguni-lj.si
Key principles relevant to this context include:
Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. This involves moving away from reactions that produce significant amounts of byproducts. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This metric is a crucial measure of a reaction's efficiency at the molecular level.
Less Hazardous Chemical Syntheses: This principle encourages the use of reagents and the generation of products with little to no toxicity to human health and the environment. acs.org For halogenation, this means avoiding highly toxic elemental halogens and chlorinated solvents where possible. royalsocietypublishing.org
Safer Solvents and Auxiliaries: A major source of waste in chemical processes comes from solvents. royalsocietypublishing.org Green approaches focus on eliminating solvents or replacing hazardous ones with benign alternatives like water, ionic liquids (ILs), or supercritical fluids. royalsocietypublishing.org
Catalysis: The use of catalytic reagents in small amounts is superior to stoichiometric reagents. Catalysts, particularly those that are highly active and can be recovered and reused, are a cornerstone of green chemistry. acs.org
By integrating these principles, chemists can devise synthetic pathways to compounds like Methyl 3-bromo-8-iodo-1-naphthoate that are not only efficient but also environmentally responsible.
Development of Catalyst Systems for Reduced Environmental Impact
Catalysis is a fundamental pillar of green chemistry, offering pathways to reduce energy consumption, increase selectivity, and minimize waste by enabling reactions with high efficiency and specificity. acs.org For the synthesis of halogenated aromatics, developing advanced catalyst systems is crucial for moving beyond traditional methods that often require harsh conditions and stoichiometric Lewis acid promoters like AlCl₃ or FeCl₃. masterorganicchemistry.comlibretexts.org
Nature provides a powerful toolkit for selective halogenation through enzymes known as halogenases. acs.org These biocatalysts offer a green alternative to chemical methods, operating under mild aqueous conditions with remarkable regioselectivity and stereoselectivity. acs.orgresearchgate.net Their application in synthesizing halogenated aromatics, including naphthalene (B1677914) derivatives, is a growing field of research. mdpi.com
There are several classes of halogenating enzymes, with flavin-dependent halogenases (FDHs) being particularly well-studied for their ability to selectively halogenate electron-rich aromatic compounds. nih.govtandfonline.com These enzymes utilize benign halide salts (e.g., NaBr, NaI) and an oxidant, generating a reactive halogenating species within the confines of the enzyme's active site. nih.gov This controlled environment dictates the position of halogenation, a level of control often difficult to achieve with traditional chemical methods. acs.org
For instance, flavin-dependent halogenases have demonstrated the ability to halogenate a variety of aromatic substrates, including indoles and naphthalenes. mdpi.comnih.gov The enzyme RebH, a tryptophan halogenase, has been engineered to accept non-natural substrates, showcasing the potential for creating tailored biocatalysts for specific transformations. mdpi.com The high selectivity of these enzymes can reduce the need for protecting groups and subsequent deprotection steps, further simplifying synthetic routes and preventing waste. acs.org
Table 1: Examples of Flavin-Dependent Halogenase (FDH) Activity on Aromatic Substrates
| Enzyme | Substrate | Halide Source | Product(s) | Key Finding | Reference |
| RebH | L-Tryptophan | NaCl | 7-chloro-L-tryptophan | High regioselectivity on a natural substrate. | mdpi.com |
| RebH | 1-Hydroxynaphthalene | NaCl | Halogenated 1-hydroxynaphthalene | Demonstrates activity on non-natural naphthalene scaffolds. | nih.gov |
| AetF | 2-Aminonaphthalene | NaBr, NaI | Halogenated 2-aminonaphthalene | A single-polypeptide FDH capable of bromination and iodination on a range of aromatics. | nih.gov |
| PrnA | Tryptophan | NaCl | 7-chloro-tryptophan | Example of catalyst-controlled selectivity, overriding substrate's natural reactivity. | nih.gov |
A significant drawback of many traditional catalytic processes is the difficulty of separating the catalyst from the reaction mixture, which prevents its reuse and can lead to product contamination. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), solve this problem. acsgcipr.org They can be easily recovered by simple physical processes like filtration or centrifugation, making them ideal for sustainable and cost-effective industrial applications. mdpi.com
In the context of aromatic halogenation, solid acid catalysts such as zeolites have emerged as promising reusable alternatives to soluble Lewis acids. rsc.org Zeolites are crystalline aluminosilicates with a porous structure that can provide active sites for electrophilic substitution reactions. For example, H-*BEA zeolites have been successfully used as catalysts for the chlorination of iodobenzene (B50100) using trichloroisocyanuric acid (TCCA) as a green chlorinating agent. rsc.org These catalysts demonstrate high activity and can be used in continuous flow processes, which are highly efficient for large-scale production. researchgate.net
Table 2: Performance of Reusable Heterogeneous Catalysts in Aromatic Halogenation
| Catalyst | Reaction | Reagent | Solvent | Conversion (1st Run) | Conversion (After Reuse) | Reference |
| H-*BEA Zeolite | Chlorination of Iodobenzene | TCCA | Dichloroethane | >95% | >95% (after 5 cycles) | rsc.orgresearchgate.net |
| Magnetic γFe₂O₃@SiO₂ NPs | Knoevenagel Condensation | N/A | Ethanol | High Yield | No significant loss after 6 cycles | mdpi.com |
| H-USY Zeolite | Chlorination of Nitrobenzene | TCCA | Dichloroethane | 64% | Stable activity in continuous flow | researchgate.net |
Solvent-Free and Non-Conventional Media in Halogenation Reactions
Organic solvents account for a vast majority of the waste generated in chemical synthesis. royalsocietypublishing.org Consequently, a key strategy in green chemistry is to reduce or eliminate their use. This has led to the exploration of solvent-free (neat) reaction conditions or the use of environmentally benign media.
Solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, can lead to higher reaction rates, easier product separation, and a dramatic reduction in waste. Regioselective chlorination of certain aromatic compounds has been achieved under neat conditions, with products isolated simply by removing volatiles. uni-lj.si
When a solvent is necessary, green alternatives are preferred.
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While organic compounds are often insoluble in water, this can sometimes be an advantage, allowing for easy product separation.
Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts. researchgate.net Their negligible vapor pressure reduces air pollution, and their properties can be tuned by altering the cation-anion pair. researchgate.net Many ILs are immiscible with organic solvents, allowing for straightforward product extraction and catalyst/IL recycling. royalsocietypublishing.org Their use as recyclable media for halogenation reactions is an active area of research. google.com
The choice of solvent can significantly impact the selectivity of a halogenation reaction. For instance, studies on the bromination of phenols have shown that the ratio of ortho to para substituted products is greatly influenced by the polarity of the solvent medium. wku.edursc.org
Atom Economy Maximization in Multi-Halogenation and Coupling Processes
Atom economy is a core green chemistry metric that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Reactions with high atom economy, such as addition reactions, are inherently "greener" as they generate minimal waste. rsc.org
The synthesis of a di-halogenated compound like this compound involves substitution reactions, which are intrinsically less atom-economical than addition reactions because they always generate a byproduct (e.g., HBr or HI).
Example Calculation: Atom Economy of a Naphthoate Bromination
Consider the hypothetical bromination of Methyl 8-iodo-1-naphthoate to form this compound using Br₂:
Reactants: Methyl 8-iodo-1-naphthoate (C₁₂H₉IO₂) + Br₂
Desired Product: this compound (C₁₂H₈BrIO₂)
Byproduct: HBr
To calculate the percent atom economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
While these coupling reactions themselves have varying atom economies, their use allows for the construction of complex molecules in fewer steps compared to traditional methods, which aligns with the green chemistry principle of reducing derivatization. acs.org Designing a synthetic route where both halogen atoms of a dihalo-aromatic are utilized in sequential, selective cross-coupling reactions represents an excellent strategy for maximizing the value and atom economy derived from the initial halogenation steps.
Emerging Research Directions and Future Perspectives for Methyl 3 Bromo 8 Iodo 1 Naphthoate
Exploration of Novel Catalytic Systems for Ultrafine Regio- and Chemoselectivity
The presence of multiple reaction sites on the Methyl 3-bromo-8-iodo-1-naphthoate core—including two different carbon-halogen bonds and several C-H bonds—presents a significant challenge and opportunity for achieving synthetic precision. Future research is increasingly directed toward developing novel catalytic systems capable of discriminating between these sites with exceptional control (regio- and chemoselectivity).
Transition-metal catalysis is a primary focus, with studies exploring how to selectively functionalize specific positions on the naphthalene (B1677914) ring. acs.organr.fr For instance, palladium-catalyzed systems have been optimized for the regioselective halogenation of 1-naphthaldehydes at either the C2 or C8 positions, a principle directly applicable to the bromo-iodo-naphthoate scaffold. anr.fr The choice of directing group, which coordinates to the metal catalyst and guides it to a specific C-H bond, is crucial for this level of control. acs.orgresearchgate.net
Beyond palladium, researchers are investigating more earth-abundant and less toxic metals like iron. nih.gov Iron-catalyzed methods that use proton transfer to tune the electronic properties of the aromatic ring have shown unprecedented ortho-selectivity in the halogenation of anilines and phenols. nih.gov Applying such concepts could enable selective functionalization of the C-H positions on the this compound ring. Furthermore, organocatalysis, using small organic molecules like selenoethers, offers a metal-free approach to achieving high regioselectivity in electrophilic substitution reactions. nsf.gov A key strategy involves designing catalysts that can differentiate between the C-Br and C-I bonds, exploiting their distinct reactivities for sequential, site-specific cross-coupling reactions.
| Catalyst System Type | Potential Application for this compound | Key Advantage |
| Palladium with Directing Groups | Selective C-H functionalization at positions ortho or peri to the ester group. anr.frresearchgate.net | High precision in guiding the reaction to a specific C-H bond. acs.org |
| Iron-based Catalysts | Ortho-selective functionalization via proton-transfer mechanisms. nih.gov | Utilizes an earth-abundant, less toxic metal. nih.gov |
| Lewis Basic Organocatalysts | Metal-free, regioselective halogenation or other electrophilic substitutions. nsf.gov | Avoids transition metal contamination in products. nsf.gov |
| Dual-Catalytic Systems | Regiodivergent synthesis, allowing access to different isomers by switching catalysts. eurekalert.org | Enhanced synthetic flexibility from a single precursor. eurekalert.org |
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. ajpchem.orgresearchgate.net These models allow researchers to investigate reaction mechanisms, predict the stability of intermediates, and rationalize observed regioselectivity without costly and time-consuming laboratory experiments. anr.frresearchgate.net
For this specific bromo-iodo-naphthoate, computational studies can elucidate the energetic barriers for the activation of the C-Br versus the C-I bond under various catalytic conditions. This predictive power is crucial for designing selective cross-coupling strategies. DFT calculations can model the interaction between the substrate, catalyst, and reagents to explain why a particular site is favored for functionalization. researchgate.net For example, modeling the formation of a five-membered metallacycle between a catalyst and the carbonyl oxygen of the ester group can help predict the likelihood of C-H activation at the nearby C8 position. acs.org
Furthermore, computational models can assess a range of physicochemical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting reactivity in electrophilic or nucleophilic substitution reactions. ajpchem.orgpreprints.org By simulating the effects of different catalysts, solvents, and directing groups, these in-silico experiments can guide the development of optimized synthetic routes for creating derivatives of this compound. nih.gov
Integration of Machine Learning and Artificial Intelligence in Reaction Optimization for Halogenated Naphthoates
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by accelerating reaction optimization and discovery. mdpi.comijsetpub.combeilstein-journals.org For halogenated naphthoates like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict outcomes such as yield and selectivity with high accuracy. mdpi.combeilstein-journals.org
Two primary types of ML models are particularly relevant:
Global Models: These are trained on vast, diverse reaction databases and can suggest initial reaction conditions (e.g., catalyst, solvent, temperature) for novel transformations of the bromo-iodo-naphthoate core. beilstein-journals.org This approach is akin to a chemist referencing the literature for similar reactions.
Local Models: Once a promising reaction family is identified, local models can be used to fine-tune the specific parameters to maximize a desired outcome, such as yield. beilstein-journals.org These models can navigate complex, multi-variable reaction spaces more efficiently than traditional one-variable-at-a-time optimization. beilstein-journals.orgnih.gov
| AI/ML Application | Description | Potential Impact on Halogenated Naphthoate Chemistry |
| Reaction Outcome Prediction | ML models predict reaction yield and selectivity based on reactants, reagents, and conditions. mdpi.combeilstein-journals.org | Reduces the number of failed experiments; accelerates discovery of effective transformations. |
| Condition Optimization | Algorithms efficiently search the parameter space (temperature, concentration, catalyst) to find optimal conditions. beilstein-journals.orgresearchgate.net | Maximizes product yield and minimizes byproducts for syntheses involving the naphthoate core. |
| Retrosynthetic Planning | AI suggests potential synthetic routes to a target molecule derived from the naphthoate. nih.gov | Aids chemists in designing efficient, multi-step syntheses. |
| Catalyst Screening | AI tools can help identify promising new catalysts for achieving specific selectivity. mdpi.com | Accelerates the development of novel catalytic systems for ultrafine control. |
Development of New Functionalizations and Derivatizations of the Bromo-Iodo-Naphthoate Core
The bromo-iodo-naphthoate scaffold is a rich platform for creating a diverse library of new chemical entities. The differential reactivity of the C-I and C-Br bonds is key to this potential, as the C-I bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions. This allows for a stepwise and selective introduction of different functional groups.
Future research will focus on expanding the toolbox of reactions that can be applied to this core. This includes:
Selective Cross-Coupling: Developing highly selective conditions for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings at the C8-iodo position, leaving the C3-bromo position intact for a subsequent, different coupling reaction. This would allow for the programmed construction of complex, unsymmetrical biaryl and polyaromatic systems.
C-H Functionalization: Beyond the halogenated positions, direct functionalization of the remaining C-H bonds offers a streamlined way to add complexity. researchgate.net Research into C-H amination and alkynylation at the C8-position (after dehalogenation) or other positions is a promising avenue. anr.fr
Modification of the Ester Group: The methyl ester at the C1 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a directing group for further reactions. clemson.edu It can also be reduced to an alcohol and subsequently reoxidized to a formyl group, opening up another suite of chemical transformations. acs.org
Novel Ring-Forming Reactions: Using the existing functional groups as handles to build new fused ring systems onto the naphthalene core, leading to novel polycyclic aromatic hydrocarbons with unique electronic and photophysical properties.
The naphthalene scaffold itself is a key structural component in many bioactive compounds and materials, and the ability to precisely decorate the bromo-iodo-naphthoate core will facilitate the synthesis of new drug candidates and functional organic materials. mdpi.comijpsjournal.com
Sustainability-Oriented Research in Polyhalogenated Aromatic Chemistry
The production and use of polyhalogenated aromatic compounds (PHAHs) are under increasing scrutiny due to their potential for environmental persistence and toxicity. mdpi.comnih.govmdpi.com Consequently, a major future direction for research involving molecules like this compound is the integration of green chemistry principles. robomag.net
Key areas of focus include:
Greener Halogenation Methods: Developing synthetic routes that avoid hazardous reagents. For example, using hydrogen peroxide in acetic acid as an oxidant system for halogenation can replace traditional reagents like N-bromosuccinimide (NBS), reducing waste and improving the safety profile of the synthesis. cdnsciencepub.comresearchgate.net
Atom Economy: Designing reactions that incorporate a maximum number of atoms from the reactants into the final product. C-H activation is a prime example of an atom-economical strategy, as it avoids the need for pre-functionalization (e.g., halogenation) of the substrate. researchgate.net
Benign Solvents and Catalysts: Moving away from chlorinated solvents and toxic, expensive heavy metals (like palladium) towards greener solvents (e.g., water, ethanol) and catalysts based on earth-abundant elements like iron. nih.govcdnsciencepub.com
Biodegradability by Design: A long-term goal is to understand the structure-activity relationships that govern the environmental degradation of PHAHs. nih.govnih.gov This knowledge could enable the design of new functional molecules derived from the bromo-iodo-naphthoate core that retain their desired function but are more readily broken down in the environment, mitigating long-term pollution. nih.gov Advanced oxidation processes and enzymatic biodegradation are key technologies being explored for the remediation of these compounds. mdpi.com
By embedding sustainability into the research and development process, chemists can continue to explore the rich synthetic potential of polyhalogenated aromatics while minimizing their environmental impact.
Q & A
Q. What are the common synthetic routes for introducing bromine and iodine substituents into naphthoate derivatives like Methyl 3-bromo-8-iodo-1-naphthoate?
- Methodological Answer : Bromination is typically achieved using bromine in glacial acetic acid under controlled temperatures (0–5°C), as demonstrated in the synthesis of 8-bromo-naphtho[2,1-b]furan derivatives . For iodination, aromatic Finkelstein reactions are employed, where bromine in the naphthoate structure is displaced by iodine via hydrolysis or metal-catalyzed substitution. For example, methyl 6-bromo-2-naphthoate undergoes iodine substitution to yield 6-iodo-2-naphthoic acid under optimized conditions .
Q. How are crystallographic and spectroscopic techniques used to confirm the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving bond angles (e.g., C–Br bond lengths ~1.9 Å) and torsional conformations, as seen in structurally related 8-bromo-naphthooxazines . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate functional groups: bromine and iodine substituents produce distinct deshielding effects in -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) .
Q. What are the primary applications of brominated/iodinated naphthoates in antimicrobial research?
- Methodological Answer : These compounds are screened for antimicrobial activity using serial dilution microtechniques. For instance, 8-bromo-naphthooxazines showed inhibitory effects against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) via disruption of bacterial cell membranes .
Advanced Research Questions
Q. How do steric and electronic effects of bromine/iodine substituents influence reaction pathways in cross-coupling reactions?
- Methodological Answer : Bromine’s lower electronegativity (compared to iodine) favors oxidative addition in Suzuki-Miyaura couplings, while iodine’s larger atomic radius increases steric hindrance, reducing reaction yields. For example, in palladium-catalyzed couplings, 8-iodo derivatives require higher catalyst loading (5 mol% Pd) to achieve >70% conversion, whereas brominated analogs achieve similar yields at 2 mol% .
Q. What strategies resolve contradictions in spectral data for halogenated naphthoates (e.g., unexpected NOE effects or splitting patterns)?
- Methodological Answer : Contradictions arise from dynamic rotational isomerism or crystal packing effects. Variable-temperature NMR can distinguish between conformational equilibria (e.g., slow rotation around the ester group at –40°C). For crystallographic discrepancies, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br⋯H contacts <2.8 Å) that distort bond angles .
Q. How can reaction conditions be optimized to minimize dehalogenation during the synthesis of this compound?
- Methodological Answer : Dehalogenation is mitigated by avoiding strong bases (e.g., NaOH) and using inert atmospheres. In one protocol, bromination of 3-aminonaphtho[2,1-b]furan with N-bromosuccinimide (NBS) in DMF at 0°C preserved halogen integrity with >90% yield . For iodination, silver nitrate catalysis minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
